molecular formula C20H23N3O3S2 B12024421 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 618427-55-7

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12024421
CAS No.: 618427-55-7
M. Wt: 417.5 g/mol
InChI Key: CZFIRLVIRRFGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[2,3-d]pyrimidine intermediate.

    Acetamide Formation: The final step involves the acylation of the thio-substituted thieno[2,3-d]pyrimidine with 2-methoxy-5-methylphenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The thieno[2,3-d]pyrimidine core is known for its biological activity. Compounds with this core structure have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thieno[2,3-d]pyrimidine core suggests possible applications in drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is likely related to its ability to interact with specific molecular targets. The thieno[2,3-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
  • 2-((5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Uniqueness

Compared to similar compounds, 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide stands out due to the presence of both ethyl and dimethyl groups on the thieno[2,3-d]pyrimidine core, as well as the methoxy and methyl groups on the phenyl ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for further research and development.

Properties

CAS No.

618427-55-7

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C20H23N3O3S2/c1-6-23-19(25)17-12(3)13(4)28-18(17)22-20(23)27-10-16(24)21-14-9-11(2)7-8-15(14)26-5/h7-9H,6,10H2,1-5H3,(H,21,24)

InChI Key

CZFIRLVIRRFGLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C)OC)SC(=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.